(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIDEAZAACYCLOTETRAHYDROFOLIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diamino-1,4-dihydro-4-oxopyrimidine with a butylbenzoyl derivative, followed by the addition of L-glutamic acid . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of DIDEAZAACYCLOTETRAHYDROFOLIC ACID may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
DIDEAZAACYCLOTETRAHYDROFOLIC ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different analogs.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing analogs .
Scientific Research Applications
Mechanism of Action
The mechanism of action of DIDEAZAACYCLOTETRAHYDROFOLIC ACID involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as GAR transformylase, which is involved in the synthesis of purines . By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofolic Acid: A naturally occurring form of folic acid involved in various metabolic processes.
Methotrexate: A well-known folic acid antagonist used in cancer therapy.
Leucovorin: A derivative of folic acid used to mitigate the side effects of methotrexate.
Uniqueness
DIDEAZAACYCLOTETRAHYDROFOLIC ACID is unique due to its specific structure, which allows it to selectively inhibit certain enzymes without affecting others. This selectivity makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
(3S)-1-phenylmethoxycarbonyldiazinane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-7-4-8-15(14-11)13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBMAAOZXXKYTG-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456297 |
Source
|
Record name | (3S)-1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65632-62-4 |
Source
|
Record name | (3S)-1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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